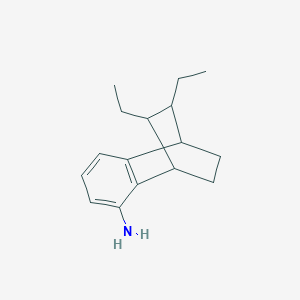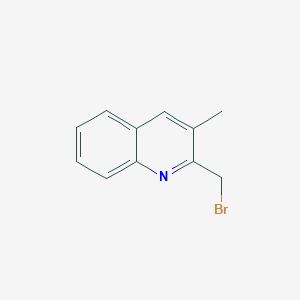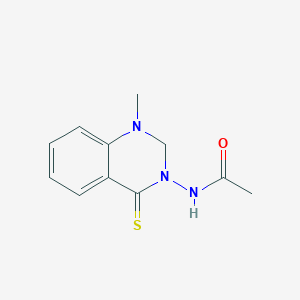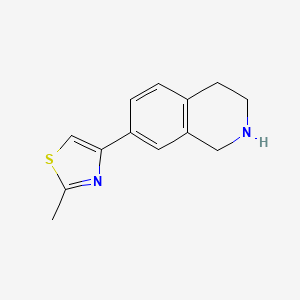
2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a compound that combines the structural features of both thiazole and tetrahydroisoquinoline. Thiazoles are known for their diverse biological activities, while tetrahydroisoquinolines are a class of isoquinoline alkaloids with significant medicinal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthiazole with a suitable tetrahydroisoquinoline derivative under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .
科学研究应用
2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects against various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole and tetrahydroisoquinoline derivatives, such as:
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- 4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole .
Uniqueness
What sets 2-Methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole apart is its unique combination of the thiazole and tetrahydroisoquinoline moieties, which may confer distinct biological activities and chemical properties .
属性
分子式 |
C13H14N2S |
|---|---|
分子量 |
230.33 g/mol |
IUPAC 名称 |
2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H14N2S/c1-9-15-13(8-16-9)11-3-2-10-4-5-14-7-12(10)6-11/h2-3,6,8,14H,4-5,7H2,1H3 |
InChI 键 |
DIQHYRHJHDLRJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)C2=CC3=C(CCNC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




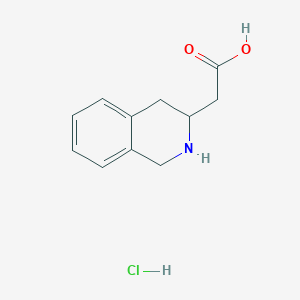
![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)
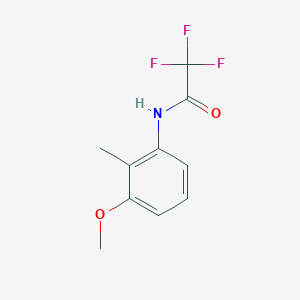

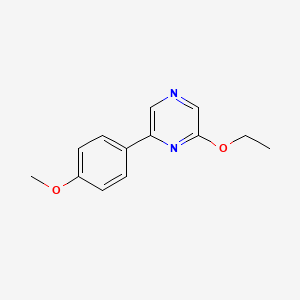
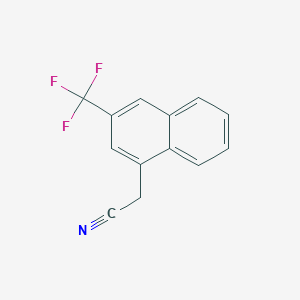
![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
